molecular formula C9H6BrNO B13924314 3-Bromo-5-formyl-2-methylbenzonitrile

3-Bromo-5-formyl-2-methylbenzonitrile

Katalognummer: B13924314
Molekulargewicht: 224.05 g/mol
InChI-Schlüssel: JCKIEFLSESZKQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a formyl group, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formyl-2-methylbenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzonitrile, followed by formylation. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step. The formylation can be achieved using formylating agents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes are efficient and sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-formyl-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 3-bromo-5-carboxy-2-methylbenzonitrile.

    Reduction: Formation of 3-bromo-5-hydroxymethyl-2-methylbenzonitrile.

    Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-formyl-2-methylbenzonitrile is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-formyl-2-methylbenzonitrile involves its interaction with specific molecular targets. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The presence of the formyl group allows it to participate in various nucleophilic addition reactions, while the bromine atom can be substituted by other nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-5-methylbenzonitrile: Similar structure but lacks the formyl group.

    3-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.

    5-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.

Uniqueness

3-Bromo-5-formyl-2-methylbenzonitrile is unique due to the presence of both the bromine atom and the formyl group on the benzene ring. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Eigenschaften

Molekularformel

C9H6BrNO

Molekulargewicht

224.05 g/mol

IUPAC-Name

3-bromo-5-formyl-2-methylbenzonitrile

InChI

InChI=1S/C9H6BrNO/c1-6-8(4-11)2-7(5-12)3-9(6)10/h2-3,5H,1H3

InChI-Schlüssel

JCKIEFLSESZKQO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1Br)C=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.